molecular formula C13H8BrN3O2S B11328813 N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]benzamide

N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]benzamide

Cat. No.: B11328813
M. Wt: 350.19 g/mol
InChI Key: UJWWUJLFKPAPMJ-UHFFFAOYSA-N
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Description

N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]benzamide is a compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the bromofuran and thiadiazole moieties in the structure of this compound makes it a promising candidate for various scientific research applications.

Preparation Methods

The synthesis of N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]benzamide typically involves the reaction of 5-bromofuran-2-carboxylic acid with thiosemicarbazide to form the corresponding thiadiazole derivative. This intermediate is then reacted with benzoyl chloride to yield the final product. The reaction conditions usually involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions .

Chemical Reactions Analysis

N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the furan ring can be substituted with other functional groups using nucleophilic substitution reactions. .

Mechanism of Action

The mechanism of action of N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria and fungi, leading to cell death. In the case of its anticancer properties, the compound inhibits the activity of certain enzymes involved in cell proliferation and survival, such as COX-2 .

Comparison with Similar Compounds

N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]benzamide can be compared with other thiadiazole derivatives, such as:

Properties

Molecular Formula

C13H8BrN3O2S

Molecular Weight

350.19 g/mol

IUPAC Name

N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]benzamide

InChI

InChI=1S/C13H8BrN3O2S/c14-10-7-6-9(19-10)11-15-13(20-17-11)16-12(18)8-4-2-1-3-5-8/h1-7H,(H,15,16,17,18)

InChI Key

UJWWUJLFKPAPMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=NS2)C3=CC=C(O3)Br

Origin of Product

United States

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